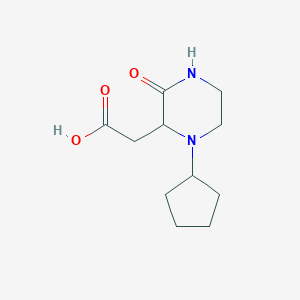
(1-Cyclopentyl-3-oxo-2-piperazinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid consists of a cyclopentyl group, a piperazine ring, and an acetic acid moiety . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Scientometric Analysis in Toxicology
- A scientometric review on 2,4-D herbicide toxicity was conducted to understand the global trends and gaps in research regarding its toxicology and mutagenicity. The study utilized quantitative visualization to summarize developments in the field, highlighting the importance of focusing on molecular biology, gene expression, and pesticide degradation in future research (Zuanazzi et al., 2020).
Molecular Mechanisms of Action
- Research on a novel salicylic acid derivative, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, was reviewed for its potential activity and benefits, suggesting its use as an alternative compound in drug development. The review emphasizes the significance of understanding molecular mechanisms for utilizing compounds in health and disease (Tjahjono et al., 2022).
Microbial Interaction Studies
- The review on acetic acid's impact on yeast cells discusses regulated cell death mechanisms induced by acetic acid, underlining the importance of exploring microbial interactions for biotechnology and biomedicine applications. This area of study provides insights into cellular functions and potential targets for improving industrial processes (Chaves et al., 2021).
Properties
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)7-9-11(16)12-5-6-13(9)8-3-1-2-4-8/h8-9H,1-7H2,(H,12,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWYOLQFIYDLLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
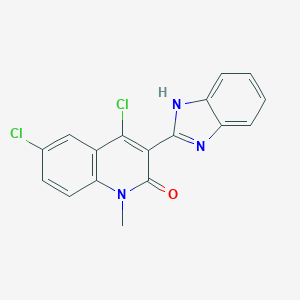
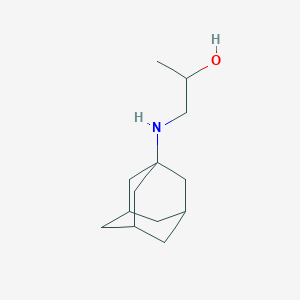
![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
![7-amino-2-(4-chlorophenyl)-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B498952.png)
![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)
![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)
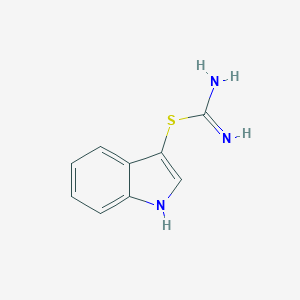

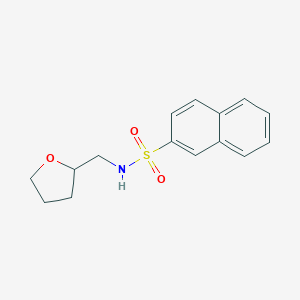

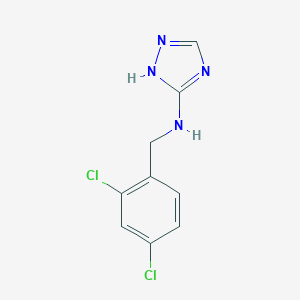
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B498966.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)
![3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B498969.png)
